molecular formula C21H16ClN3O3S B11598798 (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11598798
M. Wt: 425.9 g/mol
InChI Key: GTNBBNBPKLYAEA-WQRHYEAKSA-N
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Description

The compound (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes an allyloxy group, a methoxybenzylidene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolotriazole core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring system.

    Introduction of the allyloxy group: The allyloxy group is introduced through an allylation reaction, where an allyl halide reacts with a suitable nucleophile.

    Attachment of the methoxybenzylidene moiety: This step involves the condensation of a methoxybenzaldehyde derivative with the thiazolotriazole core.

    Incorporation of the chlorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: The compound may bind to specific receptors or enzymes, modulating their activity.

    Inhibition of key enzymes: The compound may inhibit the activity of key enzymes involved in various biological processes.

    Induction of cellular responses: The compound may induce cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

Molecular Formula

C21H16ClN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H16ClN3O3S/c1-3-9-28-16-8-7-13(10-17(16)27-2)11-18-20(26)25-21(29-18)23-19(24-25)14-5-4-6-15(22)12-14/h3-8,10-12H,1,9H2,2H3/b18-11-

InChI Key

GTNBBNBPKLYAEA-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC=C

Origin of Product

United States

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